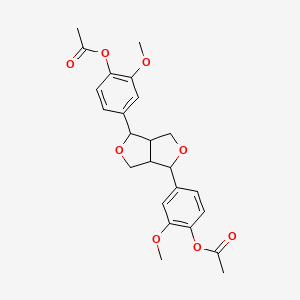
Pinoresinol diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinoresinol diacetate is a naturally occurring lignan compound that can be isolated from various plant sources, including the bark of Eucommia ulmoides Oliver. It is known for its antifungal properties and potential hypoglycemic effects. The compound has a molecular formula of C24H26O8 and a molecular weight of 442.5 g/mol .
Vorbereitungsmethoden
Pinoresinol diacetate can be prepared through biotransformation techniques. One method involves the fermentation of Eucommiae Cortex extract using strains of Aspergillus niger and Actinomucor elegans . This process results in the production of pinoresinol and dehydrodiconiferyl alcohol . Additionally, synthetic routes for pinoresinol involve the use of vanillyl-alcohol oxidase and laccase for the oxidation of eugenol, followed by kinetic resolution using enantiospecific pinoresinol reductases .
Analyse Chemischer Reaktionen
Pinoresinol diacetate undergoes various chemical reactions, including oxidation and reduction. The compound can be synthesized through a three-step biocatalytic cascade involving two consecutive oxidations of eugenol followed by kinetic resolution . Common reagents used in these reactions include vanillyl-alcohol oxidase, laccase, and enantiospecific pinoresinol reductases . The major products formed from these reactions are enantiomerically pure pinoresinol and its derivatives .
Wissenschaftliche Forschungsanwendungen
Pinoresinol diacetate has several scientific research applications. It has been studied for its antifungal properties, particularly against Candida albicans . The compound also exhibits hypoglycemic effects by inhibiting the enzyme α-glucosidase in vitro. It is also used as a precursor for the synthesis of other lignans, such as enterodiol and enterolactone, which have health-supporting effects .
Wirkmechanismus
The antifungal mechanism of pinoresinol diacetate involves damage to the fungal plasma membrane . Fluorescence experiments on Candida albicans have shown that the compound causes membrane disruption, leading to its fungicidal activity . Additionally, this compound inhibits the enzyme α-glucosidase, which may contribute to its hypoglycemic effects.
Vergleich Mit ähnlichen Verbindungen
Pinoresinol diacetate is part of the lignan family, which includes other compounds such as matairesinol, secoisolariciresinol, and lariciresinol . Compared to these similar compounds, this compound is unique due to its specific antifungal and hypoglycemic properties . Other lignans may exhibit different biological activities, such as antioxidant, anticancer, and neuroprotective effects .
Eigenschaften
IUPAC Name |
[4-[6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABPASQHFAUTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)
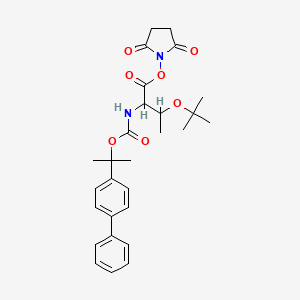
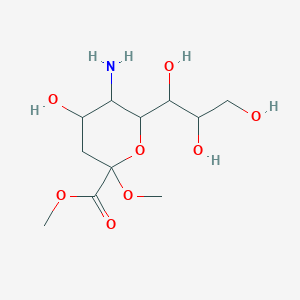
![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12322986.png)
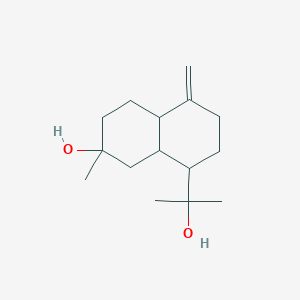
![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
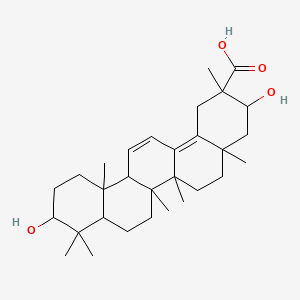
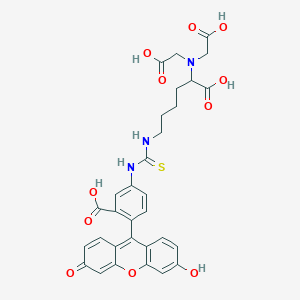
![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)
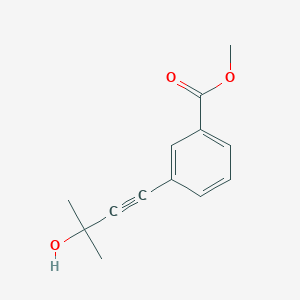
![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)

